molecular formula C23H18FN3O3 B11297422 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B11297422
M. Wt: 403.4 g/mol
InChI Key: PGLCTLCFERSWQY-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-3-2-4-20(13-15)29-14-21(28)25-19-11-7-17(8-12-19)23-26-22(27-30-23)16-5-9-18(24)10-6-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

PGLCTLCFERSWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-fluorobenzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole ring.

    Coupling with phenyl groups: The oxadiazole intermediate is then coupled with 4-aminophenyl and 3-methylphenoxy acetic acid derivatives using standard coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. The combination of fluorophenyl and methylphenoxy groups further enhances its potential for diverse applications in research and industry.

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